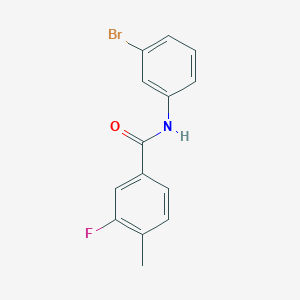![molecular formula C11H13BrOZn B14883524 3-[(Cyclopropanemethoxy)methyl]phenylZinc bromide](/img/structure/B14883524.png)
3-[(Cyclopropanemethoxy)methyl]phenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Cyclopropanemethoxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the cyclopropane ring adds strain, making it a reactive intermediate in various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Cyclopropanemethoxy)methyl]phenylzinc bromide typically involves the reaction of 3-[(Cyclopropanemethoxy)methyl]bromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
3-[(Cyclopropanemethoxy)methyl]bromobenzene+Zn→3-[(Cyclopropanemethoxy)methyl]phenylzinc bromide
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to minimize impurities and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-[(Cyclopropanemethoxy)methyl]phenylzinc bromide undergoes various types of reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding ketones or alcohols.
Reduction: Can be reduced to form hydrocarbons.
Substitution: Participates in nucleophilic substitution reactions to replace the bromide group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Lithium aluminum hydride is often used as a reducing agent.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are frequently employed.
Major Products
Oxidation: Produces ketones or alcohols.
Reduction: Yields hydrocarbons.
Substitution: Forms various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
3-[(Cyclopropanemethoxy)methyl]phenylzinc bromide is utilized in several scientific research fields:
Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of fine chemicals and advanced materials.
Mecanismo De Acción
The compound exerts its effects primarily through its role as a nucleophile in cross-coupling reactions. The zinc atom coordinates with the bromide, facilitating the transfer of the phenyl group to the electrophilic partner. This process involves the formation of a transient organozinc intermediate, which then undergoes further transformations to yield the final product.
Comparación Con Compuestos Similares
Similar Compounds
- Phenylzinc bromide
- Cyclopropylzinc bromide
- Benzylzinc bromide
Uniqueness
3-[(Cyclopropanemethoxy)methyl]phenylzinc bromide is unique due to the presence of the cyclopropane ring, which imparts additional strain and reactivity. This makes it particularly useful in reactions requiring high reactivity and selectivity.
Propiedades
Fórmula molecular |
C11H13BrOZn |
|---|---|
Peso molecular |
306.5 g/mol |
Nombre IUPAC |
bromozinc(1+);cyclopropylmethoxymethylbenzene |
InChI |
InChI=1S/C11H13O.BrH.Zn/c1-2-4-10(5-3-1)8-12-9-11-6-7-11;;/h1-2,4-5,11H,6-9H2;1H;/q-1;;+2/p-1 |
Clave InChI |
CPRMQHDJTVOXCF-UHFFFAOYSA-M |
SMILES canónico |
C1CC1COCC2=CC=C[C-]=C2.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ol-4(5H)-ylidene]methyl}-2,6-dibromophenyl acetate](/img/structure/B14883445.png)
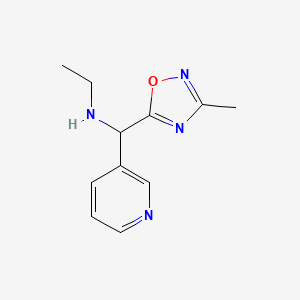
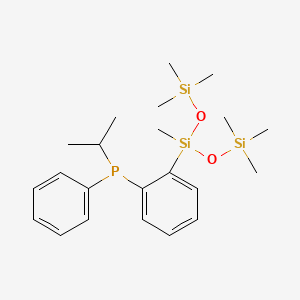
![Ethyl 2-(2-methoxybenzamido)benzo[b]thiophene-3-carboxylate](/img/structure/B14883453.png)
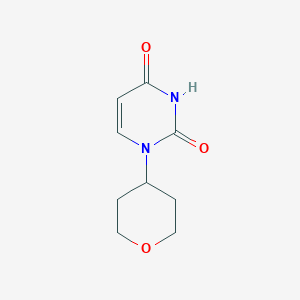
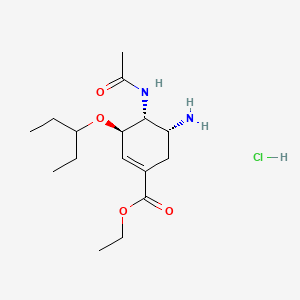
![(1S,2S,3R,5S)-3-(7-(Ethylamino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B14883467.png)
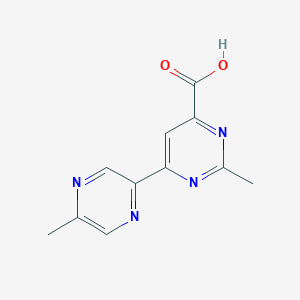
![N-[4-(acetylamino)phenyl]-Nalpha-(pyrrolidin-1-ylcarbonyl)-L-phenylalaninamide](/img/structure/B14883502.png)
![2-tert-butyl 5-methyl (3aR,5S,6aS)-hexahydro-1H-cyclopenta[c]pyrrole-2,5-dicarboxylate](/img/structure/B14883512.png)
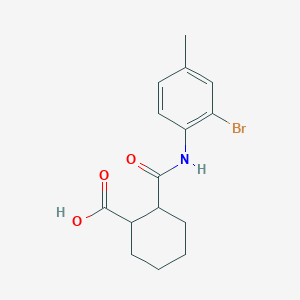
![5-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B14883529.png)

